Bima SA

Description

Properties

IUPAC Name |

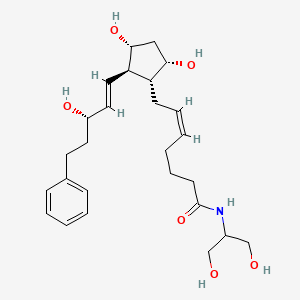

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-25,28-32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGNKSXLEDAGFC-LSLURRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCC2=CC=CC=C2)O)CC=CCCCC(=O)NC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCC2=CC=CC=C2)O)C/C=C\CCCC(=O)NC(CO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking Innovation: A Deep Dive into the BIMA Kemdikbud Research Grant

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The BIMA (Basis Informasi Penelitian dan Pengabdian kepada Masyarakat) research grant, administered by the Indonesian Ministry of Education, Culture, Research, and Technology (Kemdikbudristek), stands as a cornerstone of the nation's commitment to fostering a vibrant research and innovation ecosystem. Its primary purpose is to bolster the implementation of the Tridarma Perguruan Tinggi, the three pillars of higher education in Indonesia: Education, Research, and Community Service. By providing targeted funding to lecturers and researchers in higher education institutions, the BIMA grant aims to enhance the quality and quantity of scientific inquiry, leading to advancements that can address national priorities and contribute to global knowledge.

This guide provides a comprehensive overview of the BIMA Kemdikbud research grant, with a focus on its structure, funding schemes, and the tangible outcomes of the research it supports. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the opportunities this grant presents and the scientific rigor it promotes.

Core Objectives and Strategic Framework

The BIMA research grant is strategically designed to achieve several key objectives:

-

Enhancing Research Quality and Capacity: By providing financial support, the grant enables researchers to conduct high-quality studies, procure necessary equipment and materials, and disseminate their findings through reputable national and international publications.

-

Fostering a Culture of Innovation: The program encourages novel and inventive research that has the potential for downstream applications, including the development of new technologies, methodologies, and, pertinent to this guide's audience, therapeutic interventions.

-

Supporting National Development Priorities: The grant aligns its research funding with the national research priorities, encouraging studies that address pressing issues in areas such as health, food security, energy, and technology.

-

Promoting Collaboration: The BIMA framework includes schemes that actively encourage collaboration between researchers from different institutions, both domestically and internationally, as well as partnerships with industry and government agencies.

The logical workflow of the BIMA grant program, from proposal submission to the assessment of outcomes, is a structured process designed to ensure transparency and merit-based allocation of funding.

Quantitative Overview of the BIMA Research Grant

The BIMA program has demonstrated a significant commitment to expanding its reach and impact. In recent years, there has been a notable increase in the number of funded research proposals, reflecting the growing research activity within Indonesian higher education.

| Metric | 2023 | 2024 |

| Total Funded Research Proposals | 6,441[1] | 11,980[2] |

| Breakdown by Institution Type (2023) | ||

| - State Universities with Legal Entity (PTN-BH) | 2,003[1] | Not Available |

| - State Universities (PTN) | 971[1] | Not Available |

| - Private Universities (PTS) | 3,471[1] | Not Available |

| Total Funded Community Service Proposals | 1,902[2] | 2,651[2] |

Research Funding Schemes

The BIMA research grant is multifaceted, with a range of schemes tailored to different research objectives and researcher experience levels. These are broadly categorized into Basic Research and Applied Research.

Basic Research Schemes

The overarching goal of the Basic Research schemes is to generate new knowledge, theories, and scientific principles. These schemes provide a foundation for future applied research and technological innovation.

| Scheme | Objective |

| Penelitian Dosen Pemula (PDP) | To support early-career lecturers in developing their research skills and track record. |

| Penelitian Fundamental (PF) | To fund fundamental research that has the potential to result in significant scientific breakthroughs. |

| Penelitian Pascasarjana (PPS) | To support postgraduate students (Master's and Doctoral) in conducting their thesis or dissertation research. |

| Penelitian Kerja Sama Dalam Negeri (PKDN) | To foster research collaboration between lecturers from different domestic institutions. |

Applied Research Schemes

Applied Research schemes are focused on the practical application of knowledge and the development of innovative solutions to real-world problems. For professionals in drug development, these schemes are particularly relevant as they often support research with direct translational potential.

| Scheme | Objective |

| Penelitian Terapan | To fund research that aims to produce new technologies, products, or processes with clear applications. |

| Penelitian Pengembangan | To support the further development and scaling up of existing research outputs towards commercialization. |

Experimental Protocols: From Funded Research to Scientific Publication

A key indicator of the BIMA grant's success is the translation of funded research into peer-reviewed publications. These publications not only contribute to the body of scientific knowledge but also provide detailed methodologies that can be replicated and built upon by other researchers. The following is a representative, though not exhaustive, example of the type of experimental detail found in research funded by the BIMA program.

Please note: The following protocol is a synthesized example based on the types of research funded by BIMA and does not represent a single, specific study.

Title: In Vitro Antiproliferative Activity and Apoptosis Induction of a Novel Curcumin Analog in Human Breast Cancer Cell Lines

Experimental Protocol:

-

Cell Culture and Maintenance:

-

Human breast cancer cell lines (MCF-7 and MDA-MB-231) and a non-cancerous human breast epithelial cell line (MCF-10A) were obtained from the American Type Culture Collection (ATCC).

-

MCF-7 and MDA-MB-231 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MCF-10A cells were cultured in DMEM/F12 medium supplemented with 5% horse serum, 20 ng/mL epidermal growth factor (EGF), 0.5 µg/mL hydrocortisone, 100 ng/mL cholera toxin, 10 µg/mL insulin, and 1% penicillin-streptomycin.

-

All cells were maintained in a humidified incubator at 37°C with 5% CO2.

-

-

MTT Assay for Cell Viability:

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The cells were then treated with various concentrations of the curcumin analog (0, 5, 10, 25, 50, and 100 µM) for 24 and 48 hours.

-

Following treatment, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

-

The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

-

The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

-

-

Flow Cytometry for Apoptosis Analysis:

-

Cells were treated with the curcumin analog at its IC50 concentration for 48 hours.

-

Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

The cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Apoptotic cells were quantified using a flow cytometer.

-

-

Western Blot Analysis for Protein Expression:

-

Cells were treated with the curcumin analog at its IC50 concentration for 48 hours.

-

Total protein was extracted using RIPA lysis buffer containing a protease inhibitor cocktail.

-

Protein concentration was determined using the Bradford assay.

-

Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane was then incubated overnight at 4°C with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and β-actin.

-

After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The logical flow for a typical experimental protocol in drug discovery research funded by BIMA often follows a hierarchical approach, starting from in vitro screening and progressing to more detailed mechanistic studies.

Conclusion

The BIMA Kemdikbud research grant is a vital instrument in advancing Indonesia's research and innovation landscape. For researchers, scientists, and professionals in drug development, the program offers significant opportunities to secure funding for cutting-edge research. By understanding the program's objectives, funding schemes, and the emphasis on high-quality, publishable outcomes, potential applicants can better position their proposals for success. The continued investment in programs like BIMA is crucial for fostering a scientific community that can develop innovative solutions to both national and global challenges.

References

How to get started with the BIMA platform for research proposals

It appears there may be some ambiguity in the term "BIMA platform" as it is associated with several different entities globally. For the purpose of this guide, we will focus on the BIMA (Basis Informasi Penelitian dan Pengabdian kepada Masyarakat) platform, a system utilized by the Ministry of Education, Culture, Research, and Technology of the Republic of Indonesia for the submission and management of research and community service proposals.[1][2] While the examples provided are tailored for drug development professionals, the principles and structure outlined can be adapted for various research fields.

This guide will provide a comprehensive overview of how to navigate and effectively utilize a platform like BIMA to submit compelling research proposals.

Understanding the BIMA Platform: A General Overview

The BIMA platform serves as a centralized hub for the entire lifecycle of research and community service grants.[1] This includes the announcement of funding opportunities, proposal submission, selection process, project monitoring, and final reporting.[1] Researchers are required to have an account and stay updated with the announced schedules for proposal submissions.

Key Functions of the BIMA Platform:

-

User Registration and Profile Management: Researchers must register and maintain an updated profile, which often includes their academic track record, publications, and previous research projects.

-

Access to Funding Guidelines: The platform provides access to detailed guidelines for each research scheme, outlining the specific requirements, eligibility criteria, and funding scope.

-

Proposal Submission Portal: A dedicated interface for uploading and submitting all necessary proposal documents.

-

Progress Monitoring and Reporting: Once a proposal is funded, the platform is used to submit progress reports and final outcomes.

Getting Started: The Proposal Submission Workflow

The process of submitting a research proposal through a platform like BIMA generally follows a structured workflow. Understanding this workflow is crucial for a successful submission.

BIMA Research Proposal Submission Workflow

Structuring Your Research Proposal for Drug Development

A well-structured proposal is critical. Below is a recommended structure with a focus on drug development research.

Table 1: Recommended Research Proposal Structure

| Section | Core Components |

| Title Page | Project Title, Research Team, Institution, Submission Date. |

| Abstract/Summary | A concise overview of the research problem, objectives, methodology, and expected outcomes. |

| Introduction | Background of the disease/target, current state of research, knowledge gaps, and the rationale for the proposed study. |

| Literature Review | A critical review of existing literature, demonstrating the novelty and significance of your proposed research. |

| Research Objectives | Clearly defined primary and secondary objectives. These should be specific, measurable, achievable, relevant, and time-bound (SMART). |

| Methodology | Detailed description of the experimental design, materials, methods, and data analysis techniques. This section should be comprehensive enough for another expert to replicate the experiments. See Section 4 for detailed examples. |

| Expected Outcomes | Description of the potential scientific and societal impacts of the research, including potential for intellectual property, publications, and contribution to drug development pipelines. |

| Research Roadmap | A timeline or Gantt chart illustrating the key milestones and deliverables for each phase of the project. |

| Budget | A detailed breakdown of the requested funds, including personnel, consumables, equipment, and other direct and indirect costs. Justification for each budget item is crucial. |

| References | A list of all cited literature in a consistent format. |

| Appendices | Supporting documents such as CVs of the research team, letters of support, and preliminary data. |

Data Presentation and Experimental Protocols

For a drug development proposal, clarity and rigor in your experimental plan are paramount.

Data Presentation

Quantitative data should be summarized in tables for easy comparison and interpretation.

Table 2: Example of In Vitro Cytotoxicity Data (IC50 Values)

| Compound ID | Target Cell Line | Assay Type | IC50 (µM) ± SD | Selectivity Index (SI) |

| BIMA-Cpd-01 | A549 (Lung) | MTT | 2.5 ± 0.3 | 12.8 |

| BIMA-Cpd-01 | MCF-7 (Breast) | MTT | 5.1 ± 0.6 | 6.3 |

| BIMA-Cpd-01 | HEK293 (Normal) | MTT | 32.1 ± 2.1 | - |

| Doxorubicin | A549 (Lung) | MTT | 0.8 ± 0.1 | 3.1 |

IC50: Half-maximal inhibitory concentration. SD: Standard Deviation. SI: Selectivity Index (IC50 in normal cells / IC50 in cancer cells).

Detailed Experimental Protocols

Provide step-by-step methodologies for key experiments.

Protocol 1: Western Blot Analysis for MAPK Pathway Activation

-

Cell Culture and Treatment: Human lung adenocarcinoma cells (A549) will be cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells will be seeded in 6-well plates and grown to 70-80% confluency. Cells will then be treated with BIMA-Cpd-01 at various concentrations (0, 1, 5, 10 µM) for 24 hours.

-

Protein Extraction: Post-treatment, cells will be washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration will be determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein (30 µg) from each sample will be separated by 10% SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane will be blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane will then be incubated overnight at 4°C with primary antibodies against phospho-ERK1/2, total-ERK1/2, phospho-p38, total-p38, and GAPDH.

-

Detection: After washing with TBST, the membrane will be incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Band intensities will be quantified using ImageJ software. The relative expression of phosphorylated proteins will be normalized to the total protein expression.

Mandatory Visualizations: Signaling Pathways and Workflows

Visual diagrams are essential for conveying complex information concisely.

Signaling Pathway Diagram

This diagram illustrates the hypothetical mechanism of action of a novel drug candidate targeting the MAPK signaling pathway.

Hypothetical MAPK Signaling Pathway Inhibition

Experimental Workflow Diagram

This diagram outlines the workflow for a high-throughput screening (HTS) campaign to identify novel kinase inhibitors.

High-Throughput Screening Workflow

By following this guide, researchers can better prepare and structure their proposals for submission on platforms like BIMA, increasing their chances of securing funding for their critical research. Always refer to the specific guidelines provided by the funding body for the most accurate and up-to-date information.

References

BIMA Platform: A Technical Guide for Indonesian Scientific Researchers

An In-depth Overview of the Core functionalities and workflows of the Basis Informasi Penelitian dan Pengabdian kepada Masyarakat (BIMA) platform for researchers, scientists, and drug development professionals in Indonesia.

The Indonesian Ministry of Education, Culture, Research, and Technology (Kemdikbudristek) has established the BIMA (Basis Informasi Penelitian dan Pengabdian kepada Masyarakat) platform as a centralized, web-based system for managing research and community service grants. This platform streamlines the entire grant lifecycle, from the initial proposal submission to the final reporting and assessment of outcomes, thereby enhancing transparency, efficiency, and data integration for researchers across Indonesia.[1][2] This guide provides a technical overview of the BIMA platform, its core functionalities, and the workflows involved in securing and managing research funding.

Core Functionalities of the BIMA Platform

The BIMA platform is designed to be a comprehensive tool for all stakeholders in the research ecosystem, including researchers, academic institutions, and the Directorate General of Higher Education, Research, and Technology (Ditjen Diktiristek).[1] Its primary functions include:

-

Proposal Submission and Management: Researchers can submit their research and community service proposals directly through the BIMA portal. The system guides users through a multi-stage submission process.[3]

-

Reviewer Management: The platform facilitates the management of reviewers for the proposal selection process.

-

Progress Monitoring: BIMA allows for real-time tracking and monitoring of the progress of funded research and community service activities.[1]

-

Reporting: Researchers are required to submit their final reports through the platform, ensuring a standardized reporting mechanism.

-

Performance Analytics: The system enables the aggregation and analysis of research performance data, which is crucial for institutional and national policymaking.[1]

-

Data Integration: A key feature of BIMA is its integration with other national databases such as SINTA (Science and Technology Index) and PDDIKTI (Pangkalan Data Pendidikan Tinggi), ensuring data synchronization and accuracy.[1][4]

Research and Community Service Schemes

The BIMA platform accommodates a variety of research and community service schemes, broadly categorized into basic research, applied research, and community empowerment programs.[2][5]

| Scheme Category | Specific Schemes | Description |

| Basic Research | - Fundamental Research (Regular)- Domestic Cooperation Research- Postgraduate Research (Master's Thesis and Doctoral Dissertation)- Beginner Lecturer Research | Aims to generate new knowledge and scientific understanding without immediate practical application.[2][5] |

| Applied Research | - Downstream Research | Focuses on solving practical problems and developing new technologies or products with direct applications.[2][5] |

| Community Service | - Community-Based Empowerment (PBM)- Entrepreneurship-Based Empowerment (PBK)- Regional-Based Empowerment (PBW) | Encompasses activities aimed at empowering and improving the welfare of communities through the application of science and technology.[2][5] |

The BIMA Proposal Submission and Review Workflow

The process of submitting a research proposal through the BIMA platform follows a structured workflow, ensuring that all necessary information is captured and reviewed systematically. The following diagram illustrates the key stages of this workflow.

The submission process is initiated by the principal investigator logging into the BIMA platform.[3] The proposal is then developed through several stages: defining the proposal's identity, detailing the substance of the research, outlining the budget (RAB), and uploading necessary supporting documents.[3] A critical step involves securing the approval of all team members before the proposal can be formally submitted.[3] Once submitted, the proposal undergoes a review and approval process by the university's Research and Community Service Institute (LPPM) before being passed on for selection by external reviewers.[3] Successful proposals proceed to the implementation, monitoring, and reporting phases, all of which are managed through the BIMA platform.[2]

Data Integration and Synchronization

A significant technical advantage of the BIMA platform is its integration with other key academic databases in Indonesia. This ensures data consistency and reduces the administrative burden on researchers.

Researchers' profiles and publication records are synchronized between BIMA, SINTA, and PDDIKTI.[4] This integration is crucial for determining a researcher's eligibility for different funding schemes, as the system automatically checks for compliance with minimum requirements based on the synchronized data.[3]

Conclusion

The BIMA platform represents a significant step forward in the management of scientific research and community service in Indonesia. By providing a unified and integrated system, it enhances the efficiency and transparency of the entire grant lifecycle. For researchers, a thorough understanding of the platform's functionalities and workflows is essential for successfully navigating the grant application and management process. The continued development and integration of BIMA are expected to further strengthen the national research and innovation ecosystem.

References

A Researcher's Guide to the Biomedical Advanced Research and Development Authority (BARDA) Funding Platform

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the research and development funding opportunities available through the Biomedical Advanced Research and Development Authority (BARDA), a key component of the Administration for Strategic Preparedness and Response (ASPR) within the U.S. Department of Health and Human Services (HHS). For the purposes of this guide, we will treat BARDA's comprehensive suite of programs and solicitations as the "BARDA Platform." This document is intended for researchers, scientists, and drug development professionals seeking to partner with BARDA to advance medical countermeasures (MCMs).

BARDA's central mission is to protect the United States from chemical, biological, radiological, and nuclear (CBRN) threats, as well as from pandemic influenza (PI) and emerging infectious diseases (EID).[1] To achieve this, BARDA collaborates with private sector partners to support the transition of promising medical countermeasures from early-stage research through advanced development, regulatory approval, and potential inclusion in the Strategic National Stockpile.[1][2][3]

I. Understanding BARDA's Funding Mechanisms

BARDA utilizes several funding mechanisms to engage with industry and academic partners. The primary and most encompassing of these is the Broad Agency Announcement (BAA) , which outlines BARDA's specific research and development areas of interest.[4][5] Other mechanisms include the EZ-BAA for smaller projects, Requests for Proposals (RFPs) for targeted needs, and Other Transaction Agreements (OTAs) for more flexible and rapid responses.[4]

The current BARDA BAA is open for submissions, with a final proposal deadline of September 25, 2028.[6] This rolling submission process allows for continuous engagement with potential partners.

II. Quantitative Overview of BARDA's Funding Landscape

While comprehensive data on success rates for all programs is not publicly itemized, the following tables summarize available quantitative information on BARDA's funding activities and portfolio.

Table 1: BARDA's Stated Areas of Interest (AOIs) under the Broad Agency Announcement

| Area of Interest (AOI) | Description |

| CBRN Vaccines | Development of vaccines against threats such as Ebola, Marburg, smallpox, and anthrax. This includes an emphasis on platform technologies for rapid development and scale-up.[5][7] |

| CBRN Antivirals and Antitoxins | Development of therapeutics for anthrax, botulism, smallpox, and filoviruses, including monoclonal antibodies and other antiviral compounds.[5][7] |

| Antimicrobials | Development of new drugs to combat antibiotic-resistant bacteria, aligned with national strategic plans like the National Action Plan for Combating Antibiotic-Resistant Bacteria (CARB).[7] |

| Radiological/Nuclear Threat MCMs | Development of medical countermeasures to treat injuries resulting from radiation exposure.[5][8] |

| Chemical Threat MCMs | Development of medical countermeasures to treat injuries from chemical threat agents.[5][8] |

| Burn and Blast MCMs | Development of medical countermeasures for burn and blast injuries that could result from public health emergencies.[5][8] |

| Diagnostics | Development and enhancement of diagnostic tools, including those for early detection of infection, antibiotic resistance, and radiation exposure.[5][8] |

| Influenza & Emerging Infectious Diseases (IEID) Vaccines | Development of vaccines that offer broad and long-lasting immunity against influenza and other emerging respiratory viruses with pandemic potential.[5][8] |

| Influenza & Emerging Infectious Diseases (IEID) Therapeutics | Development of therapeutics, including broadly reactive immunotherapeutics like monoclonal antibodies, for severe illness from influenza and other emerging diseases.[1][5][8] |

Table 2: Selected Publicly Available Funding Data

| Program/Initiative | Funding Amount | Notes |

| COVID-19 Vaccine Development | Over $2.1 Billion | Awarded to multiple companies for the development of novel coronavirus vaccines.[9] |

| COVID-19 Therapeutics Development | Over $310 Million | Awarded for the development of therapeutic candidates, including plasma-based treatments.[9] |

| COVID-19 Diagnostics Development | Over $21 Million | Awarded to companies developing diagnostic candidates with a focus on rapid testing.[9] |

| Fiscal Year 2022 Appropriation | $2.6 Billion | Total appropriation for the Office of the Assistant Secretary for Preparedness and Response (ASPR), which houses BARDA. 71% was dedicated to MCM procurement.[10] |

| Wind-down of mRNA Vaccine Programs (2025) | Nearly $500 Million | Total value of 22 terminated or de-scoped projects related to mRNA vaccine development for COVID-19 and influenza.[11] |

III. Experimental Protocols and Methodologies

BARDA supports the entire lifecycle of MCM development, from preclinical studies to large-scale clinical trials and manufacturing. While specific experimental protocols are proprietary to the funded projects and are detailed in subsequent publications, this section outlines the general framework and methodologies supported by BARDA.

BARDA's Clinical Studies Network (CSN) provides a core service to its partners, offering the infrastructure and expertise to conduct clinical trials from Phase I to Phase IV.[12] The services provided through the CSN and expected in BARDA-funded projects include:

-

Study Design and Protocol Development: Designing robust clinical protocols that meet regulatory standards for safety and efficacy. This includes designing randomized controlled trials, adaptive trials, and other innovative study designs to accelerate development.[12]

-

Preclinical and Nonclinical Studies: BARDA's Division of Nonclinical Development (DNCD) supports animal studies to demonstrate product safety and efficacy, often under the FDA's Animal Rule when human efficacy studies are not ethical or feasible.

-

Clinical Trial Execution and Management: This includes project management, site selection and training, patient recruitment, site monitoring, and overall management of the clinical trial to ensure compliance with Good Clinical Practice (GCP).[12]

-

Data Management and Biostatistics: Standardizing data collection, management, and analysis across studies. This includes the use of interactive web response systems and the provision of safety monitoring and data analysis services.[12]

-

Regulatory Support: Providing technical assistance and guidance to navigate the regulatory landscape and prepare for submissions to the U.S. Food and Drug Administration (FDA) for Emergency Use Authorization (EUA) or full licensure.[1][5]

-

Manufacturing Scale-Up: BARDA supports the development of scalable and sustainable manufacturing processes through its Centers for Innovation in Advanced Development and Manufacturing (CIADM) and its Fill Finish Manufacturing Network.[3]

IV. Visualizing Key Processes and Pathways

BARDA Funding Application Workflow

The modernized BARDA BAA outlines a structured, three-stage process for engagement, designed to reduce the burden on applicants and improve the efficiency of the review process.[7]

Caption: The three-stage BARDA BAA application workflow.

Influenza A Virus and Host Cell Signaling Pathways

A key focus for BARDA is the development of countermeasures against pandemic influenza. Influenza A virus infection significantly alters host cellular signaling pathways to promote its own replication and evade the host immune response. The diagram below illustrates the interplay between the virus and key signaling cascades.[13]

Caption: Influenza A virus manipulation of host signaling pathways.

References

- 1. catalyze-group.com [catalyze-group.com]

- 2. everglade.com [everglade.com]

- 3. congress.gov [congress.gov]

- 4. barda-funding.com [barda-funding.com]

- 5. A Guide to BARDA: Funding Opportunities for Biotechs [excedr.com]

- 6. SAM.gov [sam.gov]

- 7. everglade.com [everglade.com]

- 8. globalbiodefense.com [globalbiodefense.com]

- 9. freemindgroup.com [freemindgroup.com]

- 10. ifp.org [ifp.org]

- 11. hhs.gov [hhs.gov]

- 12. globalbiodefense.com [globalbiodefense.com]

- 13. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the BIMA Platform: A Guide for Research and Community Service Proposals

The Basic Guide to the BIMA (Basis Informasi Penelitian dan Pengabdian kepada Masyarakat) program serves as a comprehensive resource for researchers in Indonesia, including those in the scientific and drug development fields, seeking funding for their research and community service initiatives. The BIMA platform is the central system utilized by the Directorate General of Higher Education, Research, and Technology (Ditjen Diktiristek) of the Ministry of Education and Culture for the entire lifecycle of research and community service program funding.[1] This includes the announcement, proposal submission, selection, determination, implementation, monitoring, reporting, and output assessment.[1]

Program Objectives and Scope

The BIMA program aims to foster a robust research ecosystem by providing funding for a variety of research schemes. These are broadly categorized into basic research, applied research, and community service.[1] For researchers in drug development and life sciences, the relevant schemes would likely fall under the basic and applied research categories.

Research Schemes:

-

Basic Research: This category includes fundamental research (regular), domestic cooperation research, postgraduate research (master's thesis and doctoral dissertation), and research by new lecturers.[1]

-

Applied Research: This scheme is focused on the downstream application of research findings, which is highly relevant for drug development professionals.[1]

-

Community Service: This includes three schemes: the Community-Based Empowerment Scheme (PBM), the Entrepreneurship-Based Empowerment Scheme (PBK), and the Regional-Based Empowerment Scheme (PBW).[1]

The platform facilitates a competitive proposal submission process. For instance, in 2024, IPB University had the highest number of funded proposals with 372, followed by Gadjah Mada University with 286.[2] This highlights the competitive nature of the funding landscape.

The Proposal Submission and Evaluation Workflow

The entire proposal process is managed through the BIMA online platform. Researchers are required to submit their proposals within the specified timeframe, which for the 2023 cycle was from March 9 to April 9.[1] The workflow from submission to potential funding is a multi-stage process.

Caption: A flowchart illustrating the key stages of the BIMA research proposal submission and selection process.

Data Presentation in Proposals

While specific templates can be downloaded from the BIMA website, a key aspect of a successful proposal is the clear and structured presentation of data. For researchers in drug development, this is particularly crucial when presenting preliminary data or outlining expected outcomes. Quantitative data should be summarized in tables for easy comparison and interpretation by reviewers.

Table 1: Example of Quantitative Data Summary for a Pre-clinical Study Proposal

| Experimental Group | Compound ID | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | N/A | 0 | 1500 ± 250 | 0 |

| Candidate A | BIMA-Cpd-01 | 10 | 750 ± 150 | 50 |

| Candidate A | BIMA-Cpd-01 | 20 | 450 ± 100 | 70 |

| Candidate B | BIMA-Cpd-02 | 10 | 900 ± 180 | 40 |

| Candidate B | BIMA-Cpd-02 | 20 | 600 ± 120 | 60 |

Experimental Protocols

Detailed methodologies are a cornerstone of a robust research proposal. For drug development professionals, this would entail outlining the specific assays and models to be used. Below is a generic example of an experimental protocol for an in-vitro study that could be adapted for a BIMA proposal.

Protocol: In-vitro Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium to the desired final concentrations.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with medium containing the various concentrations of the test compounds. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is determined using the MTT assay. MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Signaling Pathways

For research proposals in areas like oncology drug development, a diagram of the targeted signaling pathway can effectively communicate the project's rationale.

Caption: A simplified diagram of the MAPK/ERK signaling pathway and the proposed inhibitory action of a hypothetical drug.

For more detailed information and to download the official guidelines, researchers should visit the BIMA Kemdikbud website at --INVALID-LINK--1]

References

Methodological & Application

Step-by-Step Guide for Submitting a Biomedical Research Proposal on BIMA

This guide provides researchers, scientists, and drug development professionals with a detailed walkthrough for preparing and submitting a competitive research proposal through the BIMA (Basis Informasi Penelitian dan Pengabdian kepada Masyarakat) platform of the Indonesian Ministry of Education, Culture, Research, and Technology (Kemendikbudristek). The focus is on structuring the scientific substance of a proposal in the biomedical field, complete with examples of data presentation, experimental protocols, and mandatory visualizations.

Part 1: Understanding the BIMA Submission Process

The BIMA platform serves as the central hub for the entire lifecycle of research and community service grants, from submission to reporting.[1] Proposals are submitted online through the BIMA portal (bima.kemdikbud.go.id) during specific call periods.

Key Stages of BIMA Proposal Submission

The submission process on the BIMA platform generally involves several key stages:

-

Account Registration and Profile Completion: Researchers must have an account linked to their national lecturer identification number (NIDN) and ensure their profile on SINTA (Science and Technology Index) is up-to-date.

-

Proposal Drafting: The proposal is drafted according to the specific scheme's guidelines (Panduan). Key sections typically include proposal identity, substance, budget plan (RAB), and supporting documents.

-

Online Submission: The drafted proposal is submitted through the BIMA online portal.

-

Institutional Approval: The proposal must be reviewed and approved by the university's research and community service institution (LPPM).

-

Review and Selection: Proposals undergo administrative and substance-based selection by reviewers assigned by the Directorate of Research, Technology, and Community Service (DRTPM).

The logical workflow for the submission and review process is illustrated below.

Part 2: Crafting the Scientific Substance of the Proposal

This section details the core scientific components required for a biomedical research proposal, using a hypothetical study on "Compound X" as a potential anti-cancer agent.

Data Presentation: Summarizing Preliminary Data

Preliminary data is crucial for demonstrating the feasibility and potential of your proposed research. All quantitative data should be presented in clear, well-structured tables.

Example Table 1: In Vitro Cytotoxicity of Compound X on Cancer Cell Lines

This table summarizes the half-maximal inhibitory concentration (IC50) of Compound X against various cancer cell lines after 48 hours of treatment, as determined by the MTT assay.

| Cell Line | Cancer Type | IC50 of Compound X (µM) | IC50 of Doxorubicin (µM) (Positive Control) |

| MCF-7 | Breast Cancer | 15.2 ± 1.8 | 1.2 ± 0.3 |

| HeLa | Cervical Cancer | 25.8 ± 3.1 | 1.9 ± 0.4 |

| A549 | Lung Cancer | 18.5 ± 2.2 | 2.5 ± 0.6 |

| HepG2 | Liver Cancer | 32.1 ± 4.5 | 3.1 ± 0.7 |

Data are presented as mean ± standard deviation from three independent experiments (n=3).

Experimental Protocols: Detailed Methodologies

Provide detailed, step-by-step protocols for all key experiments. This demonstrates methodological rigor and allows reviewers to assess the feasibility of your plan.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1]

-

Cell Seeding: Seed cells (e.g., MCF-7) into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of Compound X in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the various concentrations of Compound X. Include wells for untreated cells (negative control) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[1] Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Western blotting is used to detect the expression levels of specific proteins in a sample.[2][3][4] This protocol outlines the steps to assess the effect of Compound X on the expression of key signaling proteins.

-

Sample Preparation (Cell Lysis): Treat cells with Compound X for the desired time. Wash cells with cold PBS and lyse them using 1X SDS sample buffer containing protease and phosphatase inhibitors.[2][5]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Gel Electrophoresis: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5]

-

Blocking: Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle shaking.[2]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[5]

-

Analysis: Quantify band density using software like ImageJ. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization: Signaling Pathways and Workflows

Diagrams are essential for clearly communicating complex relationships and workflows. The following examples are created using Graphviz (DOT language) and adhere to the specified formatting rules.

This diagram illustrates the overall workflow for the proposed research project, from initial screening to in-depth mechanistic studies.

This diagram illustrates the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer and is a common target for drug development. The pathway communicates signals from cell surface receptors to the DNA in the nucleus.[6]

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ohio.edu [ohio.edu]

- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

Applying for a Postgraduate Research Grant on the BIMA Platform: A Detailed Guide

This guide provides comprehensive application notes and protocols for researchers, scientists, and drug development professionals seeking to apply for a postgraduate research grant through the Indonesian Ministry of Education, Culture, Research, and Technology's (Kemdikbudristek) BIMA (Basis Informasi Penelitian dan Pengabdian kepada Masyarakat) platform.

Overview of the BIMA Postgraduate Research Grant

The BIMA platform serves as the central hub for the submission, selection, and monitoring of research and community service proposals funded by the Kemdikbudristek.[1] The Postgraduate Research Grant scheme is specifically designed to support master's and doctoral students in their research endeavors, aiming to enhance research capabilities and scientific publications.[2]

The postgraduate research scheme is primarily divided into two sub-schemes:

-

Master's Thesis Research (Penelitian Tesis Magister - PTM): This grant is intended for lecturers who are supervising master's students. The funding is for a single year.[1][2]

-

Doctoral Dissertation Research (Penelitian Disertasi Doktor - PDD): This multi-year grant (2-3 years) is available to lecturers who are promoting doctoral candidates.[1][2]

General Application Process and Timeline

The application process is conducted entirely online through the BIMA portal (--INVALID-LINK--3][4] While specific dates may vary annually, the general timeline for proposal submission is typically announced on the BIMA website.

Key Stages of Application:

-

Account Registration and Profile Completion: All applicants (supervising lecturers) must have a registered and verified account on the BIMA platform.

-

Proposal Submission: Proposals are submitted electronically through the BIMA portal before the specified deadline.

-

Institutional Approval: The submitted proposal must be approved by the head of the research and community service institution (LPPM) at the applicant's university.[3][4]

-

Administrative and Substantive Review: Proposals undergo a two-stage review process conducted by reviewers selected by the Directorate of Research, Technology, and Community Service (DRTPM).

-

Announcement of Awardees: Successful grant recipients are officially announced through the BIMA platform.

Application Notes and Proposal Structure

A successful grant application requires a well-structured and detailed research proposal. The following sections outline the essential components of a proposal, tailored for a drug development research project.

Proposal Abstract

The abstract should provide a concise summary of the research, including the background, objectives, methods, and expected outcomes. It must be clear, engaging, and highlight the scientific merit and potential impact of the study.

Introduction

This section should establish the scientific context of the proposed research. It should include:

-

A comprehensive literature review of the research area.

-

A clear statement of the research problem and its significance.

-

The novelty and originality of the proposed research.

-

The research objectives and hypotheses.

Research Methodology

This is a critical section of the proposal and requires a detailed description of the experimental plan.

The following diagram illustrates a typical experimental workflow for a drug development research project.

a. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

b. Western Blot Analysis for Protein Expression

-

Protein Extraction: Lyse the treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate 30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour, followed by incubation with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, and anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Signal Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

Quantitative data should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of Compound X on Various Cancer Cell Lines

| Cell Line | IC₅₀ (µM) ± SD |

| MCF-7 (Breast Cancer) | 15.2 ± 1.8 |

| A549 (Lung Cancer) | 25.7 ± 2.3 |

| HeLa (Cervical Cancer) | 18.9 ± 2.1 |

| HEK293 (Normal) | > 100 |

Table 2: Budget Proposal for Research Activities

| No. | Item | Quantity | Unit Price (IDR) | Total Price (IDR) |

| 1. | Cell Culture Reagents | 1 lot | 15,000,000 | 15,000,000 |

| 2. | Antibodies | 5 vials | 4,000,000 | 20,000,000 |

| 3. | Laboratory Animals | 50 mice | 200,000 | 10,000,000 |

| 4. | Data Analysis Software | 1 license | 5,000,000 | 5,000,000 |

| Total | 50,000,000 |

Mandatory Visualizations: Signaling Pathway Diagram

For drug development research, visualizing the targeted signaling pathway is crucial. The following is an example of a diagram for the PI3K/Akt signaling pathway, a common target in cancer therapy.

By adhering to these guidelines and ensuring a meticulously prepared proposal, researchers can significantly increase their chances of securing a postgraduate research grant through the BIMA platform. For the most current and detailed information, always refer to the official guidebooks and announcements on the BIMA Kemdikbudristek website.

References

- 1. duniadosen.com [duniadosen.com]

- 2. lldikti6.id [lldikti6.id]

- 3. Penerimaan Proposal BIMA Kemendikbudristek Penelitian dan Pengabdian kepada Masyarakat 2024 - LPPM ITK [lppm.itk.ac.id]

- 4. Penerimaan Proposal Program Penelitian Pendanaan Tahun Anggaran 2026 – Direktorat Riset dan Inovasi [dri.itb.ac.id]

BIMA Platform: A Tutorial for New Lecturer Research Applications

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for new lecturers and researchers on utilizing the Biomedical Informatics & Molecular Analysis (BIMA) platform for research applications. It includes detailed application notes, experimental protocols, and data presentation guidelines to facilitate a smooth onboarding process and effective use of the platform's capabilities.

Introduction to the BIMA Platform

The BIMA (Biomedical Informatics & Molecular Analysis) platform is an integrated, web-based environment designed to support researchers in the planning, execution, and analysis of biomedical and drug discovery experiments. It provides a suite of tools for data management, computational analysis, and visualization of complex biological data. For new lecturers, BIMA offers a streamlined workflow to manage research projects, from initial hypothesis to publication-ready figures.

Key Features:

-

Project Management: Organize and track experimental workflows, datasets, and analyses.

-

Data Repository: Securely store, share, and manage various data types, including genomic, proteomic, and imaging data.

-

Analytical Pipelines: Access a range of pre-built and customizable pipelines for common analyses such as differential gene expression, pathway analysis, and variant calling.

-

Visualization Suite: Generate interactive charts, graphs, and network diagrams to interpret and present research findings.

Application Notes for New Research Applications

Getting started on the BIMA platform involves a few key steps from project initiation to data analysis. This section outlines the typical workflow for a new research application.

Project Setup and Experimental Design

Before uploading any data, it is crucial to define your research project and experimental design within the BIMA platform. This ensures that all subsequent data and analyses are correctly associated and tracked.

-

Create a New Project: Navigate to the "Projects" dashboard and select "Create New Project." Provide a project title, a brief description, and add relevant keywords.

-

Define Experimental Groups: Within your project, define the different experimental groups and conditions. For example, in a drug efficacy study, you might have "Vehicle Control," "Low Dose," and "High Dose" groups.

-

Upload Metadata: Prepare and upload a metadata file that describes each sample, including sample ID, experimental group, time point, and any other relevant parameters. This is critical for downstream analysis.

Data Upload and Quality Control

BIMA supports a variety of data formats. The platform includes built-in quality control (QC) modules to assess the integrity of your data upon upload.

-

Supported Data Types:

-

Next-Generation Sequencing (NGS) data (FASTQ, BAM)

-

Microarray data (CEL, TXT)

-

Proteomics data (mzML, RAW)

-

Imaging data (TIFF, CZI)

-

-

QC Protocol:

-

Select your project and the corresponding experimental group.

-

Choose the data type you wish to upload.

-

Drag and drop your data files into the upload interface.

-

The platform will automatically initiate a QC pipeline. For RNA-seq data, this includes tools like FastQC for read quality assessment.

-

Review the QC reports and proceed with valid data.

-

Experimental Protocols

This section provides detailed methodologies for key experiments that can be managed and analyzed using the BIMA platform.

Protocol: RNA Sequencing of Drug-Treated Cancer Cells

Objective: To identify differentially expressed genes in a cancer cell line upon treatment with a novel therapeutic agent.

Methodology:

-

Cell Culture and Treatment:

-

Culture MCF-7 breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.

-

Treat cells with either vehicle (0.1% DMSO) or the therapeutic agent at concentrations of 1 µM and 10 µM for 24 hours.

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

-

RNA Extraction:

-

Extract total RNA using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8 are used for library preparation.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina).

-

Perform sequencing on an Illumina NovaSeq 6000 platform to generate 50 bp paired-end reads.

-

Protocol: Kinase Activity Profiling

Objective: To assess the effect of a small molecule inhibitor on the activity of a panel of kinases.

Methodology:

-

Assay Principle: A fluorescence-based assay is used to measure the amount of ATP remaining after a kinase reaction. A decrease in fluorescence indicates higher kinase activity.

-

Experimental Setup:

-

Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Dispense 5 µL of the kinase of interest into a 384-well plate.

-

Add 2 µL of the inhibitor at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control.

-

Initiate the reaction by adding 3 µL of a substrate/ATP mix.

-

Incubate at room temperature for 60 minutes.

-

-

Data Acquisition:

-

Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Measure luminescence using a plate reader (e.g., Promega GloMax).

-

Data Presentation

The BIMA platform facilitates the summarization of quantitative data into structured tables for easy comparison and interpretation.

Table 1: Summary of RNA Sequencing Alignment Statistics

| Sample ID | Experimental Group | Total Reads | Uniquely Mapped Reads | Mapping Rate (%) |

| MCF7_Ctrl_1 | Vehicle Control | 35,123,456 | 32,678,901 | 93.0 |

| MCF7_Ctrl_2 | Vehicle Control | 34,567,890 | 32,012,345 | 92.6 |

| MCF7_Low_1 | Low Dose (1 µM) | 36,012,345 | 33,456,789 | 92.9 |

| MCF7_Low_2 | Low Dose (1 µM) | 35,876,543 | 33,123,456 | 92.3 |

| MCF7_High_1 | High Dose (10 µM) | 34,987,654 | 32,543,210 | 93.0 |

| MCF7_High_2 | High Dose (10 µM) | 35,210,987 | 32,876,543 | 93.4 |

Table 2: Top 5 Differentially Expressed Genes (High Dose vs. Vehicle Control)

| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |

| MYC | -2.58 | 1.2e-08 | 3.4e-07 |

| CCND1 | -1.95 | 4.5e-07 | 9.1e-06 |

| BCL2 | -1.78 | 9.8e-07 | 1.5e-05 |

| CDKN1A | 3.12 | 2.3e-09 | 7.8e-08 |

| GADD45A | 2.89 | 5.6e-09 | 1.2e-07 |

Table 3: Kinase Inhibition Profile (IC50 Values)

| Kinase Target | Inhibitor A IC50 (nM) | Inhibitor B IC50 (nM) |

| EGFR | 15.2 | 250.6 |

| HER2 | 22.8 | 450.1 |

| ABL1 | > 10,000 | 5.4 |

| SRC | 5,600 | 12.3 |

| LCK | 8,900 | 8.7 |

Mandatory Visualization

The BIMA platform's visualization suite allows for the creation of diagrams to represent signaling pathways, experimental workflows, and logical relationships using Graphviz.

Signaling Pathway Diagram

This diagram illustrates a hypothetical signaling pathway affected by the therapeutic agent, leading to cell cycle arrest.

Caption: Drug-induced inhibition of the EGFR pathway and activation of p21.

Experimental Workflow Diagram

This diagram outlines the logical flow of the RNA sequencing experiment, from sample preparation to data analysis.

Caption: End-to-end workflow for RNA sequencing and data analysis on the BIMA platform.

Navigating the Landscape of Biomedical Research Funding: Best Practices for Grant Management

While "BIMA" can refer to various entities in different contexts, a universally recognized, single major biomedical research grant-awarding body under this acronym is not readily identifiable. Therefore, this document outlines a comprehensive set of best practices for managing biomedical research grants in general. These guidelines are designed to be broadly applicable for researchers, scientists, and drug development professionals, drawing upon established principles from leading funding agencies.

These application notes and protocols provide a detailed framework for navigating the complexities of the research grant lifecycle, from the initial application to the final closeout.

Application Notes: A Lifecycle Approach to Grant Management

Effective grant management is a continuous cycle that begins long before a proposal is submitted and extends beyond the project's completion. Adhering to best practices at each stage is crucial for ensuring compliance, maximizing research impact, and securing future funding.

Phase 1: Pre-Award - Laying the Groundwork for Success

The pre-award phase is critical for developing a competitive proposal and establishing a solid foundation for project management.

-

Strategic Opportunity Identification : Thoroughly research funding announcements to ensure alignment between your project's goals and the funder's mission and priorities.[1]

-

Comprehensive Proposal Development : A successful grant proposal will have a clear focus, detailing the need for funding, intended accomplishments, program goals, and a realistic timeline.[1] The narrative should be compelling, clearly articulating the problem, the proposed solution, and the potential impact.[2]

-

Budgetary Precision : Develop a detailed and well-justified budget that accurately reflects the project's needs.[3] All costs should be allowable, allocable, and reasonable. Include specific line items and justify each expense.[4]

-

Internal Review and Submission : Allow ample time for internal review by your institution's office of sponsored programs.[5] This ensures compliance with institutional policies and funder requirements. Submit the application ahead of the deadline to avoid last-minute technical issues.[6]

Phase 2: Post-Award - Diligent Management and Execution

Once funding is secured, the focus shifts to meticulous project execution and financial stewardship.

-

Thorough Award Review : Carefully review the Notice of Award (NoA), as it is the legally binding document that outlines the terms and conditions of the grant.[7][8]

-

Establish Clear Financial Controls : Segregate grant funds to prevent misallocation and use grant-specific accounting codes to track expenditures.[9][10] Implement strong internal controls and define clear approval processes for expenses.[9]

-

Regular Budget Monitoring : Conduct regular reconciliations of the budget against actual expenditures to identify any discrepancies early.[3] Many organizations establish variance thresholds (e.g., 10-15%) that trigger a review.[3]

-

Personnel Management : Ensure that all project staff understand their roles and responsibilities. Time and effort reporting for personnel paid from the grant must be accurate and timely.

-

Subaward Management : If collaborating with other institutions, establish formal subaward agreements that outline the scope of work, budget, and reporting requirements for each sub-recipient.[11]

Phase 3: Reporting and Communication - Ensuring Transparency and Accountability

Timely and accurate reporting is a cornerstone of good grant management and is essential for maintaining a positive relationship with the funding agency.

-

Master Calendar for Deadlines : Create a master calendar with all reporting deadlines for progress reports, financial reports, and other deliverables.[3]

-

Comprehensive Progress Reports : Research Performance Progress Reports (RPPRs) should be submitted annually and detail scientific progress, personnel changes, and any challenges encountered.[12]

-

Accurate Financial Reporting : Submit Federal Financial Reports (FFRs) as required, ensuring they are accurate and complete.[7]

-

Open Communication with Funder : Maintain regular communication with the program officer and grants management specialist assigned to your award.[7][12] Proactively report any significant changes to the project or budget.

Phase 4: Closeout - Finalizing the Award

The grant closeout is the final phase of the grant lifecycle and involves submitting all final reports and ensuring all financial obligations have been met.

-

Final Reporting : Submit all required final reports, including the final RPPR, final FFR, and any invention statements, within the timeframe specified by the funder (typically 90-120 days after the project end date).[6]

-

Record Retention : Retain all grant-related records for the period specified by the funder (often three years from the date of the final expenditure report).[13]

-

Dissemination of Findings : Share your research findings through publications, presentations, and by making your data publicly available in accordance with your data management and sharing plan.

Data Presentation: Summaries for Clear Comparison

To facilitate clear and concise reporting and management, quantitative data should be organized into structured tables.

Table 1: Sample Grant Budget

| Budget Category | Year 1 | Year 2 | Year 3 | Total | Justification |

| Personnel | |||||

| Principal Investigator (20% effort) | $30,000 | $31,500 | $33,075 | $94,575 | Salary support for PI to oversee the project. |

| Postdoctoral Researcher (100% effort) | $55,000 | $57,750 | $60,638 | $173,388 | Full-time researcher to conduct experiments. |

| Fringe Benefits | $25,500 | $26,775 | $28,114 | $80,389 | Calculated at 30% of salaries. |

| Equipment | $15,000 | $0 | $0 | $15,000 | Purchase of a high-speed centrifuge. |

| Supplies | $20,000 | $22,000 | $24,200 | $66,200 | Reagents, cell culture media, and consumables. |

| Travel | $2,000 | $2,500 | $2,500 | $7,000 | Attendance at one domestic conference per year. |

| Publication Costs | $0 | $1,500 | $3,000 | $4,500 | Open-access publication fees. |

| Subawards | $50,000 | $52,500 | $55,125 | $157,625 | Collaboration with XYZ University. |

| Total Direct Costs | $197,500 | $194,525 | $206,652 | $598,677 | |

| Indirect Costs (F&A) | $98,750 | $97,263 | $103,326 | $299,339 | Calculated at 50% of modified total direct costs. |

| Total Project Costs | $296,250 | $291,788 | $309,978 | $908,016 |

Table 2: Grant Reporting and Key Milestone Timeline

| Reporting Period | Due Date | Report/Milestone | Status |

| Year 1, Quarter 1 | 04/30/2026 | Quarterly Financial Report | Submitted |

| Year 1, Quarter 2 | 07/31/2026 | Quarterly Financial Report | In Progress |

| Year 1, Quarter 3 | 10/31/2026 | Quarterly Financial Report | Not Started |

| Year 1, Quarter 4 | 01/31/2027 | Annual Progress Report | Not Started |

| Year 2 | 01/31/2028 | Annual Progress Report | Not Started |

| Year 3 | 04/30/2029 | Final Progress Report | Not Started |

| Closeout | 04/30/2029 | Final Financial Report | Not Started |

Experimental Protocols: Detailed Methodologies

The following is a representative protocol for a common experiment in drug development research.

Protocol: Cell Viability Assay (MTT)

This protocol describes a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well flat-bottom plates

-

Cells of interest (e.g., cancer cell line)

-

Complete cell culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: a. Harvest and count cells. b. Dilute the cells in complete medium to the desired concentration (e.g., 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Compound Treatment: a. Prepare serial dilutions of the test compounds in complete medium. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent as the test compounds) and untreated control wells. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization of Formazan: a. After incubation with MTT, carefully remove the medium. b. Add 100 µL of the solubilization solution to each well. c. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: a. Read the absorbance at 570 nm using a plate reader. Use a reference wavelength of 630 nm if desired.

-

Data Analysis: a. Subtract the background absorbance (from wells with medium but no cells). b. Calculate the percentage of cell viability for each treatment relative to the vehicle control:

- % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 c. Plot the % viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in grant management and biomedical research.

Caption: A typical workflow for the research grant management lifecycle.

Caption: A simplified diagram of a generic signaling pathway in a cell.

Caption: The logical flow of key components in a research grant proposal.

References

- 1. instrumentl.com [instrumentl.com]

- 2. 13 nonprofit grant examples to inspire your next proposal | Blog | Resources | FreeWill [nonprofits.freewill.com]

- 3. 8 Grant Management Best Practices for Mission-Driven Success | Fundsprout [fundsprout.ai]

- 4. assets-global.website-files.com [assets-global.website-files.com]

- 5. Funding & Financial Management | Responsible Conduct of Research [responsible.research.ubc.ca]

- 6. apply07.grants.gov [apply07.grants.gov]

- 7. Post-Award Monitoring and Reporting | Grants & Funding [grants.nih.gov]

- 8. Grants Compliance & Oversight | Grants & Funding [grants.nih.gov]

- 9. 10 Grant Financial Management Best Practices for Success | Instrumentl [instrumentl.com]

- 10. kindsight.io [kindsight.io]

- 11. Best Practices for Grant Management | Office of Research [bu.edu]

- 12. conductscience.com [conductscience.com]

- 13. smarterselect.com [smarterselect.com]

Reporting Research Outputs on the BIMA Platform: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide on how to report research outputs on the BIMA (Basis Informasi Penelitian dan Pengabdian kepada Masyarakat) platform, the designated system for managing research and community service programs under the Indonesian Ministry of Education, Culture, Research, and Technology (Kemdikbudristek). Adherence to these protocols is essential for ensuring compliance and successful evaluation of research projects.

Overview of Research Output Reporting on BIMA

The BIMA platform is the mandatory portal for all stages of the research grant lifecycle, from proposal submission to the reporting of final outcomes.[1] Reporting is typically conducted through progress reports ("Laporan Kemajuan") and a final report, which detail the achievements and outputs of the research.[2][3] The system requires researchers to log in using their registered credentials to access the reporting features.[4]

A critical component of reporting is the documentation of research outputs ("luaran"), which are categorized as either mandatory ("wajib") or additional ("tambahan").[2] These outputs serve as the primary indicators of a project's success and are subject to evaluation.

General Workflow for Reporting Research Outputs

The process of reporting research outputs on the BIMA platform follows a structured workflow. Researchers must complete each step to ensure their progress and achievements are accurately recorded and evaluated.

Caption: General workflow for submitting a progress report on the BIMA platform.

Detailed Protocols for Reporting

Accessing the Reporting Module

-

Navigate to the BIMA portal: bima.kemdikbud.go.id.[4]

-

Log in using your registered username and password.

-

From the main dashboard, select the "Penelitian" (Research) menu, followed by the "Laporan Kemajuan" (Progress Report) submenu.[2][3]

-

A list of your research projects will be displayed. Select the appropriate "Tahun Pelaksanaan" (Year of Implementation) and click the pencil icon to begin reporting for the specific project.[2][3]

Completing the Progress Report Form

The progress report form requires a summary of the research conducted. The following table outlines the key sections to be completed.

| Section | Description | Data Input Format |

| Ringkasan | A concise summary of the research progress. | Text Field |

| Kata Kunci | Relevant keywords for the research. | Text Field |

| Substansi Laporan | A detailed report of the research implementation. A template for this section must be downloaded from the BIMA system, completed, and then uploaded as a PDF.[2][3] | PDF Upload |

Reporting Research Outputs ("Luaran")

This is a critical section where all research outputs are documented. The BIMA platform distinguishes between mandatory and additional outputs.

Experimental Protocol: Uploading a Publication as a Research Output

-

In the "Laporan Kemajuan" section, navigate to the "Luaran Wajib" (Mandatory Output) or "Luaran Tambahan" (Additional Output) tab.[2]

-

Click the pencil icon corresponding to the specific output you are reporting (e.g., "Publikasi di jurnal internasional bereputasi").

-

A form will appear to input the details of the publication.

-

Fill in all required fields, including the journal name, publication title, author names, publication year, and the URL to the publication.

-

Upload a PDF copy of the published article as a supporting document.

-

Click "Simpan Perubahan" (Save Changes) to record the output.

The following table summarizes common research outputs and the required information for reporting on BIMA.

| Output Category | Specific Output Example | Required Information | Supporting Documents |

| Publikasi Ilmiah | International Journal Publication | Journal Name, Title, Authors, Year, Volume, Issue, DOI/URL | PDF of Published Article |

| National Journal Publication | Journal Name, Title, Authors, Year, Volume, Issue, DOI/URL | PDF of Published Article | |

| Conference Proceeding | Conference Name, Title, Authors, Year | PDF of Proceeding Paper | |

| Kekayaan Intelektual | Patent | Patent Title, Inventors, Application Number, Filing Date | Patent Application Document |

| Copyright | Work Title, Authors, Registration Number, Creation Date | Copyright Certificate | |

| Produk/Prototipe | Drug Compound Prototype | Prototype Name, Description, Technology Readiness Level (TKT) | Technical Report, Photos/Videos |

| Buku | Reference Book | Book Title, Authors, Publisher, ISBN | Book Cover, Table of Contents, Sample Chapter |

Financial Reporting